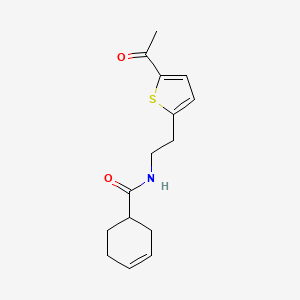

N-(2-(5-acetylthiophen-2-yl)ethyl)cyclohex-3-enecarboxamide

説明

N-(2-(5-Acetylthiophen-2-yl)ethyl)cyclohex-3-enecarboxamide is a synthetic compound featuring a cyclohexene carboxamide core linked to a 5-acetylthiophen-2-yl moiety via an ethyl chain. The cyclohexene ring introduces conformational rigidity, which may enhance binding specificity compared to fully saturated or linear analogs.

特性

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2S/c1-11(17)14-8-7-13(19-14)9-10-16-15(18)12-5-3-2-4-6-12/h2-3,7-8,12H,4-6,9-10H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZBEAWFNINKGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)C2CCC=CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)cyclohex-3-enecarboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and a suitable diene precursor.

Acetylation: The thiophene ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst.

Ethylation: The acetylated thiophene is reacted with an ethylating agent, such as ethyl bromide, under basic conditions to introduce the ethyl linker.

Cyclohexene Carboxamide Formation: The final step involves the reaction of the ethylated thiophene with cyclohex-3-enecarboxylic acid chloride in the presence of a base to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

化学反応の分析

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)cyclohex-3-enecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Alkylated thiophenes.

科学的研究の応用

N-(2-(5-acetylthiophen-2-yl)ethyl)cyclohex-3-enecarboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

作用機序

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues in Thiophene-Based Derivatives

The 5-acetylthiophene motif is shared with compounds in Table 8 of the 2014 Molecules study, which describes ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate derivatives . These derivatives utilize thiophene rings as electron-rich aromatic systems for reactivity in multicomponent syntheses. However, N-(2-(5-acetylthiophen-2-yl)ethyl)cyclohex-3-enecarboxamide differs in its substitution pattern (acetyl at position 5 vs. dimethylamino at position 3) and the presence of a cyclohexene carboxamide tail, which may reduce metabolic instability compared to ester-containing analogs.

Comparison with Thiazolidinone-Based Compounds

The NAT-1 and NAT-2 compounds (from Figure 1 in the 2016 study) share a nicotinamide-thiazolidinone scaffold . While these lack the thiophene group, their design emphasizes hydrogen-bonding interactions via amide and thiazolidinone moieties. The acetyl-thiophene group may confer stronger π-π stacking interactions compared to NAT-1’s methoxy-phenyl group.

Isoquinolinesulfonamide Derivatives (H-Series Inhibitors)

The H-Series inhibitors (Figure 3, Pharmaceuticals 2013) feature isoquinoline sulfonamide cores with variable aminoethyl side chains . Unlike this compound, these compounds prioritize sulfonamide groups for kinase inhibition (e.g., protein kinase A). The absence of sulfonamide or isoquinoline groups in the target compound suggests divergent biological targets, possibly favoring acetyl-thiophene-mediated interactions over kinase binding.

生物活性

N-(2-(5-acetylthiophen-2-yl)ethyl)cyclohex-3-enecarboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 277.4 g/mol. The compound features a cyclohexene ring and a thiophene moiety, which are known for their diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉NO₂S |

| Molecular Weight | 277.4 g/mol |

| CAS Number | 2034437-29-9 |

| Solubility | Organic solvents |

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Thiophene Derivative : The initial step involves the acetylation of thiophene to form 5-acetylthiophene.

- Alkylation : This is followed by the alkylation with ethylene diamine to introduce the ethyl group.

- Cyclization : The final step involves cyclization with cyclohexenecarboxylic acid derivatives to form the target compound.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties

Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

2. Anticancer Activity

Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. In vitro studies on cancer cell lines have demonstrated that the compound can induce apoptosis (programmed cell death), potentially through the modulation of apoptotic pathways.

3. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in cellular models.

The biological effects of this compound are thought to arise from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory cytokines.

- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways related to cell growth and apoptosis.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against E. coli and S. aureus at concentrations lower than traditional antibiotics.

- Anticancer Research : In a recent study, the compound was tested against various cancer cell lines, including breast and prostate cancer cells, showing a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 25 µM.

- Inflammatory Response Assessment : Another investigation assessed the anti-inflammatory effects using a murine model of inflammation, where treatment with the compound resulted in a significant decrease in paw swelling compared to control groups.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-(5-acetylthiophen-2-yl)ethyl)cyclohex-3-enecarboxamide?

The synthesis typically involves multi-step organic reactions, including cyclization of the cyclohexene ring and functionalization of the thiophene moiety. Key steps may include:

- Cyclohexene formation : Cyclization via acid-catalyzed or thermal methods .

- Thiophene functionalization : Acetylation at the 5-position of thiophene using acetylating agents under anhydrous conditions .

- Amide coupling : Reaction of the cyclohexene-carboxylic acid derivative with the thiophenylethylamine intermediate using coupling agents like EDCI or HOBt . Critical parameters include temperature (often 60–100°C), solvent choice (e.g., DMF or THF for solubility), and inert atmosphere to prevent oxidation .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR to verify proton environments and carbon backbone connectivity, with emphasis on distinguishing cyclohexene olefinic protons (~5.5–6.0 ppm) and acetyl-thiophene signals .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H] or [M+Na] peaks) .

- X-ray crystallography : Single-crystal analysis resolves stereochemistry and conformational details, though this requires high-purity samples and suitable crystallization conditions .

Q. What are the key physicochemical properties influencing its reactivity?

- Solubility : Limited aqueous solubility due to the cyclohexene and thiophene moieties; often requires DMSO or ethanol for biological assays .

- Stability : Susceptibility to hydrolysis at the carboxamide group under acidic/basic conditions; stability studies (TGA/DSC) recommended for storage .

- Electrophilic reactivity : The acetyl-thiophene group may undergo nucleophilic substitution or oxidation, while the cyclohexene ring is prone to Diels-Alder reactions .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Software like AutoDock or Schrödinger Suite models binding to enzymes/receptors (e.g., kinase inhibitors). Focus on the acetyl-thiophene group as a potential hydrogen-bond acceptor .

- MD simulations : Assess conformational stability in binding pockets; parameters like RMSD (root-mean-square deviation) quantify dynamic behavior .

- QSAR studies : Correlate substituent effects (e.g., acetyl vs. nitro groups on thiophene) with activity trends .

Q. What strategies resolve contradictions in spectral data during characterization?

- Multi-technique validation : Combine NMR, IR (for amide C=O stretch ~1650 cm), and X-ray data to cross-verify ambiguous signals .

- Isotopic labeling : Use N-labeled analogs to clarify carboxamide nitrogen environments in complex spectra .

- Dynamic NMR : For flexible structures (e.g., cyclohexene ring puckering), variable-temperature NMR resolves signal splitting due to conformational exchange .

Q. How does the compound’s stereochemistry impact its biological activity?

- Enantiomeric separation : Chiral HPLC or crystallization screens (e.g., using SHELXL ) isolate enantiomers.

- Activity assays : Compare IC values of enantiomers against targets (e.g., enzymes or receptors) to identify stereospecific effects .

- Conformational analysis : X-ray or NOESY NMR reveals preferred conformations (e.g., axial vs. equatorial substituents on cyclohexene) influencing binding .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Byproduct management : Monitor intermediates via LC-MS to detect side reactions (e.g., over-acetylation of thiophene) .

- Purification : Use flash chromatography (hexane/EtOAc gradients) or recrystallization (ethanol/water mixtures) for gram-scale batches .

- Process optimization : Replace toxic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) without compromising yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。